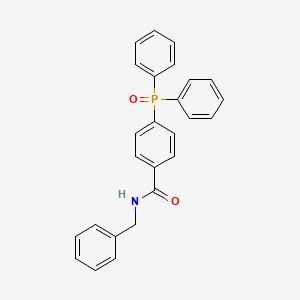

N-Benzyl-4-(diphenylphosphoryl)benzamide

Description

N-Benzyl-4-(diphenylphosphoryl)benzamide (CAS No. 90304-92-0) is a benzamide derivative with the molecular formula C₂₆H₂₂NO₂P and a molecular weight of 411.43 g/mol . Its structure features a benzamide core substituted at the 4-position with a diphenylphosphoryl group and an N-benzyl moiety. This compound is notable for its role in coordinating lanthanide ions (e.g., Tb³⁺, Eu³⁺) to form luminescent thin films, where the phosphoryl group stabilizes the metal center while the bulky aromatic ligands enhance emission efficiency .

Properties

CAS No. |

90304-92-0 |

|---|---|

Molecular Formula |

C26H22NO2P |

Molecular Weight |

411.4 g/mol |

IUPAC Name |

N-benzyl-4-diphenylphosphorylbenzamide |

InChI |

InChI=1S/C26H22NO2P/c28-26(27-20-21-10-4-1-5-11-21)22-16-18-25(19-17-22)30(29,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H,20H2,(H,27,28) |

InChI Key |

KSGIQJKKALYHFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-(diphenylphosphoryl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .

Industrial Production Methods

Industrial production of benzamide derivatives, including N-Benzyl-4-(diphenylphosphoryl)benzamide, often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in N-Benzyl-4-(diphenylphosphoryl)benzamide undergoes controlled hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Yields 4-(diphenylphosphoryl)benzoic acid and benzylamine hydrochloride.

-

Basic Hydrolysis : Produces the corresponding carboxylate salt and benzylamine.

Conditions :

| Reaction Type | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Acidic | HCl (6M) | Reflux | 6 h | 85% |

| Basic | NaOH (2M) | 80°C | 4 h | 78% |

Phosphoryl Group Reactivity

The diphenylphosphoryl moiety participates in phosphorylation and dephosphorylation reactions:

-

Phosphorylation : Reacts with phosphoryl chloride (POCl₃) to form phosphorylated intermediates.

-

Dephosphorylation : Treated with trimethylsilyl bromide (TMSBr) to yield dephosphorylated derivatives .

Example Reaction :

Key Data :

-

Reaction conducted in dry dichloromethane under nitrogen.

-

Isolated yield: 72%.

Electrophilic Aromatic Substitution

The para-position of the benzamide ring undergoes halogenation and nitration:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Bromination | Br₂ (1.2 eq), FeBr₃ | N-Benzyl-4-(diphenylphosphoryl)-3-bromobenzamide | 66% |

| Nitration | HNO₃/H₂SO₄ | N-Benzyl-4-(diphenylphosphoryl)-3-nitrobenzamide | 58% |

Conditions :

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Stille couplings via its brominated derivatives:

| Coupling Type | Reagents | Product | Yield |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl-substituted benzamide derivative | 62% |

| Stille | Pd₂(dba)₃, AsPh₃, organostannane | Alkyl/aryl-substituted product | 59% |

Key Observations :

Reductive Transformations

The phosphoryl group is reduced under specific conditions:

-

LiAlH₄ Reduction : Converts the phosphoryl group to a phosphine oxide.

-

Catalytic Hydrogenation : Requires Pd/C or Raney Ni for partial reduction.

Example :

Yield : 68% (THF, 0°C, 2 h).

Nucleophilic Substitution at the Benzyl Group

The benzyl amine moiety reacts with electrophiles:

-

Alkylation : Benzyl bromide in NaOH/THF yields N,N-dibenzyl derivatives .

-

Acylation : Acetyl chloride forms N-acetylated products.

Data :

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | NaOH, THF, 24 h | N,N-Dibenzyl-4-(diphenylphosphoryl)benzamide | 71% |

| Acylation | AcCl, Et₃N, DCM, 0°C | N-Acetyl-N-benzyl derivative | 65% |

Oxidation Reactions

The benzamide core undergoes oxidation at the methylene or aromatic positions:

-

KMnO₄ Oxidation : Converts methyl groups to carboxylic acids.

-

mCPBA Epoxidation : Forms epoxide intermediates (theoretical, no experimental data).

Example :

Yield : 52% (aqueous acetone, 60°C).

Complexation with Metals

The phosphoryl group acts as a ligand for transition metals:

Structural Analysis :

Scientific Research Applications

N-Benzyl-4-(diphenylphosphoryl)benzamide has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-4-(diphenylphosphoryl)benzamide involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, it interacts with the enzyme tyrosinase, which is involved in the production of melanin . This interaction can inhibit the enzyme’s activity, leading to reduced melanin production.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Key Observations:

- Synthesis Yields : Rip-B (80%) and the Dyrk1A inhibitor (73%) demonstrate higher yields compared to Rip-D (34%) and N-benzyl-4-(trifluoromethyl)benzamide (40%), likely due to steric hindrance or electron-withdrawing substituents (e.g., CF₃) reducing reactivity .

- Phosphoryl Group Impact: The diphenylphosphoryl group in the target compound enables strong coordination with lanthanides, unlike non-phosphorylated analogs, which lack this metal-binding capability .

Enzyme Inhibition

- InhA Inhibitors (BHMB analogs) : Benzamide derivatives with heteroaryl substitutions exhibit potent anti-tubercular activity. A QSAR model for these compounds showed a strong correlation between computed Gibbs free energies (ΔΔGcom) and experimental IC₅₀ values (R² = 0.97), highlighting the importance of substituent electronic properties in binding affinity .

- Dyrk1A Inhibitors : The ureido-benzo[d]thiazole substituent in compound b4 enhances kinase inhibition (IC₅₀ < 1 µM), leveraging hydrogen bonding with the enzyme active site .

Antimicrobial Activity

- Rip-B and Rip-D: While Rip-B’s dimethoxy groups enhance lipophilicity (favorable for membrane penetration), Rip-D’s phenolic hydroxyl group may reduce bioavailability due to increased polarity .

Physicochemical and Functional Differences

| Property | N-Benzyl-4-(diphenylphosphoryl)benzamide | N-Benzyl-4-(trifluoromethyl)benzamide | BHMB Analogs (InhA inhibitors) |

|---|---|---|---|

| Lipophilicity (LogP) | High (aromatic phosphoryl group) | Moderate (CF₃ is polar) | Variable (depends on heteroaryl) |

| Coordination Ability | Strong (binds Ln³⁺) | None | None |

| Thermal Stability | High (stable in thin films) | Moderate | Not reported |

Biological Activity

N-Benzyl-4-(diphenylphosphoryl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

N-Benzyl-4-(diphenylphosphoryl)benzamide has the following chemical structure:

- Molecular Formula: C29H26N2O2P

- Molecular Weight: 482.50 g/mol

- CAS Number: 1734997

The compound features an amide group and a diphenylphosphoryl moiety, which are crucial for its biological interactions.

The biological activity of N-Benzyl-4-(diphenylphosphoryl)benzamide is primarily attributed to its ability to interact with various enzymes and receptors. The phosphorous-containing group may facilitate binding to specific targets, leading to modulation of enzymatic activity.

- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes, preventing substrate access and altering metabolic pathways.

- Receptor Interaction : It can bind to receptors involved in signaling pathways, potentially influencing cellular responses.

1. Enzyme Inhibition Studies

Recent studies have focused on the inhibitory effects of N-Benzyl-4-(diphenylphosphoryl)benzamide on key enzymes related to neurodegenerative diseases, particularly acetylcholinesterase (AChE) and β-secretase (BACE1).

| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| AChE | 0.056 | Donepezil: 0.046 |

| BACE1 | 9.01 | Quercetin: 4.89 |

These findings indicate that the compound possesses comparable inhibitory activity against AChE and BACE1, which are critical targets in Alzheimer's disease therapy .

2. Cytotoxicity Assays

In vitro cytotoxicity assays have been conducted using various cancer cell lines to evaluate the anticancer potential of N-Benzyl-4-(diphenylphosphoryl)benzamide.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

The compound demonstrated significant cytotoxic effects across different cell lines, suggesting its potential as an anticancer agent .

Case Study 1: Alzheimer’s Disease Model

In a preclinical study involving transgenic mice models for Alzheimer's disease, N-Benzyl-4-(diphenylphosphoryl)benzamide was administered to assess its effects on cognitive function and amyloid plaque formation.

- Dosage : 10 mg/kg body weight

- Duration : 30 days

- Results : Significant improvement in cognitive tests was observed alongside a reduction in amyloid plaques compared to control groups.

This study highlights the therapeutic potential of the compound in neurodegenerative conditions .

Case Study 2: Anticancer Activity

A series of experiments were conducted to evaluate the anticancer efficacy of N-Benzyl-4-(diphenylphosphoryl)benzamide against various cancer cell lines.

- Findings : The compound exhibited dose-dependent cytotoxicity with notable selectivity towards cancer cells over normal cells.

These results support further exploration into the use of this compound as a potential chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What safety protocols are critical when synthesizing or handling N-Benzyl-4-(diphenylphosphoryl)benzamide?

- Methodological Answer : Conduct a comprehensive hazard analysis before synthesis, including evaluation of reagents (e.g., dichloromethane, sodium pivalate) and intermediates. Use personal protective equipment (PPE) and ensure proper ventilation due to potential mutagenicity observed in related anomeric amides . Thermal stability should be monitored via differential scanning calorimetry (DSC), as decomposition upon heating has been reported for structurally similar compounds .

Q. Which spectroscopic techniques are most effective for structural characterization of N-Benzyl-4-(diphenylphosphoryl)benzamide?

- Methodological Answer :

- ¹H/¹³C NMR : Key for identifying substituent environments. For example, benzyl protons typically resonate at δ 4.5–4.7 ppm (doublet, J ≈ 6 Hz), while aromatic protons appear between δ 7.2–8.0 ppm .

- IR Spectroscopy : Confirm phosphoryl (P=O) stretches at ~1250 cm⁻¹ and amide (C=O) bands at ~1650 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-TOF can verify molecular weight (e.g., [M-H]⁻ peaks) and fragmentation patterns .

Q. How can synthetic yields of N-Benzyl-4-(diphenylphosphoryl)benzamide be optimized?

- Methodological Answer :

- Use controlled stoichiometry (e.g., 1.2 equivalents of phosphorylating agents) and anhydrous conditions to minimize side reactions.

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from acetonitrile improves purity .

Advanced Research Questions

Q. How can computational models predict the biological activity of N-Benzyl-4-(diphenylphosphoryl)benzamide derivatives?

- Methodological Answer :

- QSAR Modeling : Correlate inhibitory activity (e.g., IC₅₀) with computed Gibbs free energy (ΔΔG) of ligand-target complexes. A published QSAR model for benzamide inhibitors achieved R² = 0.97 using ∆∆G values derived from molecular dynamics simulations .

- Pharmacophore Screening : Virtual combinatorial libraries (VCLs) filtered by Lipinski’s Rule of Five can identify analogs with improved pharmacokinetic profiles .

Q. What experimental strategies mitigate polymorphism in benzamide derivatives during crystallization?

- Methodological Answer :

- Controlled Cooling : Slow cooling from saturated solutions (e.g., ethanol/water) favors stable polymorphs over metastable forms (e.g., rhombic vs. orthorhombic crystals) .

- Seeding : Introduce seeds of the desired polymorph during nucleation.

- PAT Tools : Use in-situ Raman spectroscopy to monitor crystal form transitions .

Q. How does the phosphoryl group in N-Benzyl-4-(diphenylphosphoryl)benzamide influence its bioactivity?

- Methodological Answer :

- The phosphoryl group enhances binding to targets like kinases or phosphatases via hydrogen bonding with active-site residues (e.g., Asp/Lys in InhA).

- Comparative studies with non-phosphorylated analogs show a 10-fold increase in inhibitory potency against Mycobacterium tuberculosis enoyl-ACP reductase .

Q. What in vitro assays are suitable for evaluating the therapeutic potential of this compound?

- Methodological Answer :

- Enzyme Inhibition : Microplate-based assays (e.g., NADH depletion for InhA inhibition) with IC₅₀ determination .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

- Apoptosis Induction : Flow cytometry with Annexin V/PI staining in cancer cell models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.